

Unveiling the Antimicrobial Potential of 17-Hydroxyventuricidin A: A Comparative Analysis

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Compound of Interest

Compound Name: 17-Hydroxyventuricidin A

Cat. No.: B15566195

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This guide provides a comparative analysis of the experimental data available for **17-Hydroxyventuricidin A** and its close structural analog, Venturicidin A. The focus is on their validated antimicrobial activities and their shared mechanism of action as potent inhibitors of F-type ATP synthase, a critical enzyme in cellular energy metabolism. While specific quantitative data for **17-Hydroxyventuricidin A** is limited in publicly available literature, this guide leverages data from its well-studied counterpart to provide a valuable reference for research and development.

Performance Comparison: Antimicrobial and Cytotoxic Activity

The following tables summarize the available quantitative data for Venturicidin A, which serves as a benchmark for understanding the potential activity of **17-Hydroxyventuricidin A**.

Table 1: Antifungal and Cytotoxic Activity of Venturicidin A

Compound	Organism/Cell Line	Activity Type	Value	Reference
Venturicidin A	Fusarium graminearum	EC50	3.69 µg/mL	[1]
Venturicidin A	Human Embryonic Kidney (HEK) cells	IC50	31 µg/mL	[2]

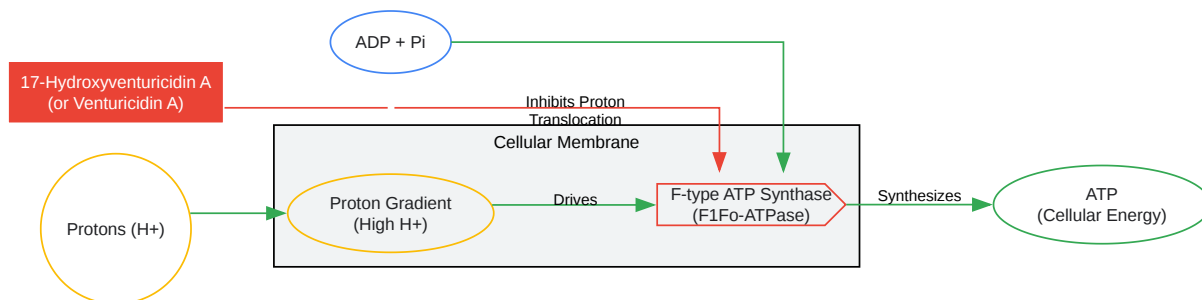
Table 2: Antibacterial Activity of Venturicidin A

Compound	Organism Panel	Activity Type	Value	Reference
Venturicidin A	ESKAPE Pathogens*	MIC	> 256 µg/mL	[3]

*ESKAPE pathogens include *Enterococcus faecium*, *Staphylococcus aureus*, *Klebsiella pneumoniae*, *Acinetobacter baumannii*, *Pseudomonas aeruginosa*, and *Enterobacter* species.

Mechanism of Action: Inhibition of ATP Synthase

Venturicidins, including **17-Hydroxyventuricidin A**, exert their antimicrobial effects by targeting the F-type ATP synthase (also known as F1Fo-ATPase). This enzyme is fundamental for generating ATP, the primary energy currency of the cell. By inhibiting the proton translocation through the Fo subunit of the enzyme, venturicidins disrupt the electrochemical gradient across the membrane, leading to a depletion of cellular ATP and ultimately cell death.[3][4]



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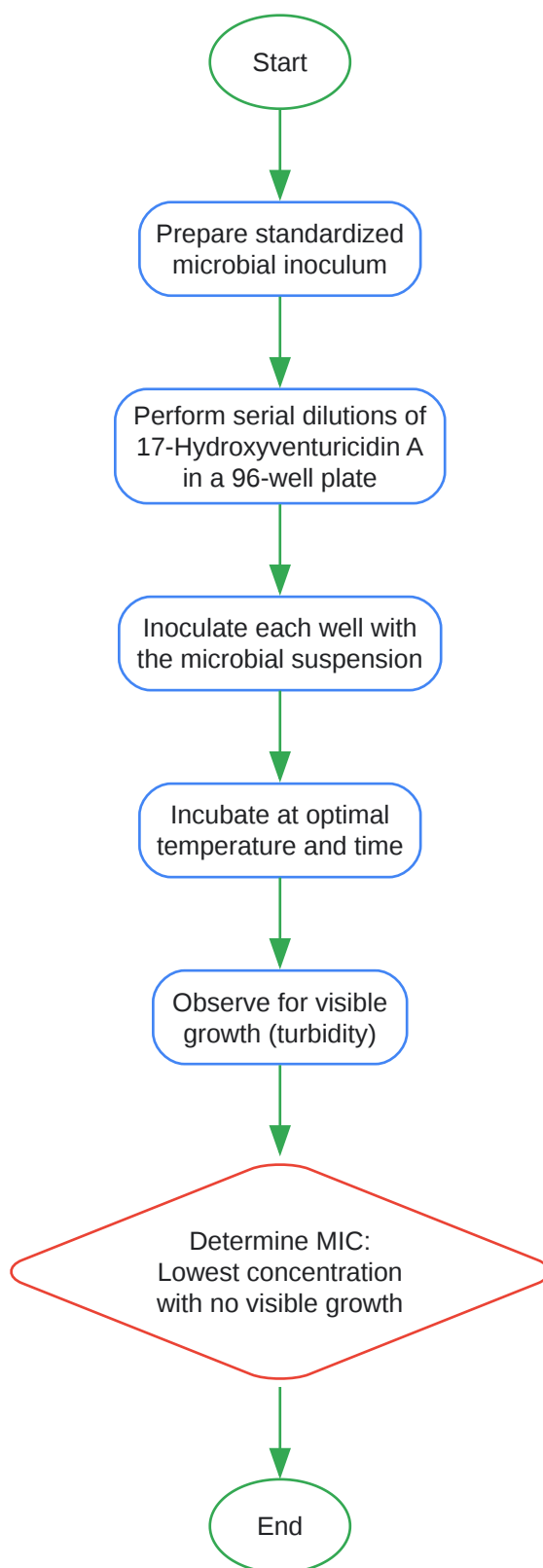
Caption: Mechanism of action of Venturicidins on F-type ATP synthase.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. A standard method for determining MIC is the broth microdilution assay.[5][6][7]

Workflow for MIC Determination



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Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

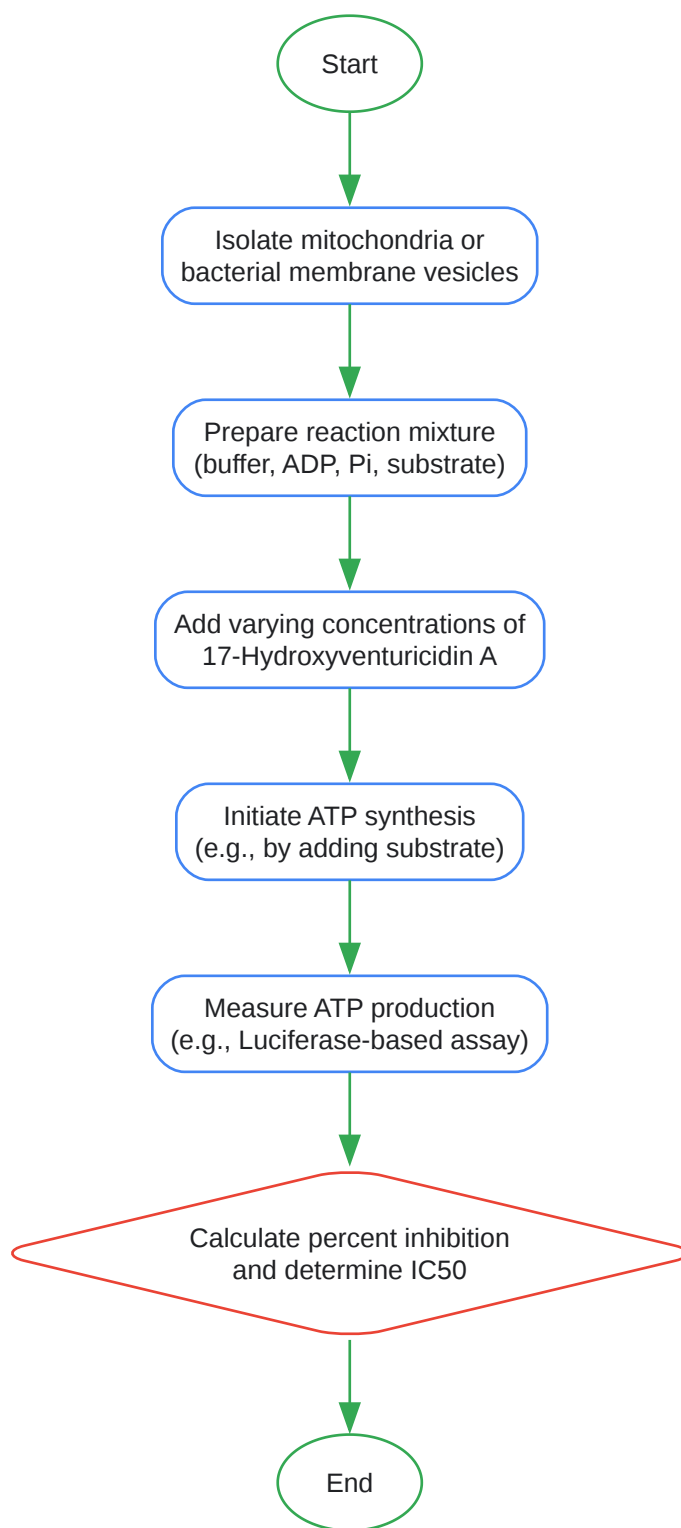
Detailed Steps:

- Preparation of Antimicrobial Agent: Dissolve **17-Hydroxyventuricidin A** in a suitable solvent (e.g., DMSO) to create a stock solution.
- Microbial Culture: Prepare a fresh culture of the test microorganism and adjust its turbidity to a 0.5 McFarland standard.
- Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the **17-Hydroxyventuricidin A** stock solution in a suitable broth medium.
- Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism with no drug) and a negative control (broth only).
- Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
- Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth.

ATP Synthase Inhibition Assay

The inhibitory effect of **17-Hydroxyventuricidin A** on ATP synthase can be quantified by measuring the enzyme's activity in its presence. A common method involves using isolated mitochondria or bacterial membrane vesicles and measuring ATP synthesis or hydrolysis.

Workflow for ATP Synthase Inhibition Assay



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Caption: Workflow for ATP Synthase Inhibition Assay.

Detailed Steps:

- Source of ATP Synthase: Isolate mitochondria from a suitable source (e.g., bovine heart) or prepare membrane vesicles from bacteria overexpressing the F-type ATP synthase.
- Reaction Mixture: Prepare a reaction buffer containing ADP, inorganic phosphate (Pi), and a respiratory substrate (e.g., succinate) to energize the membrane and drive ATP synthesis.
- Inhibitor Incubation: Add different concentrations of **17-Hydroxyventuricidin A** to the reaction mixtures and incubate for a short period.
- ATP Synthesis Measurement: Initiate the reaction and measure the amount of ATP produced over time. A common method is to use a luciferase/luciferin-based bioluminescence assay, where the light produced is proportional to the ATP concentration.
- Data Analysis: Calculate the percentage of ATP synthase inhibition for each concentration of the compound compared to a control without the inhibitor. The IC50 value (the concentration that inhibits 50% of the enzyme activity) can then be determined by plotting the inhibition percentage against the compound concentration.

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